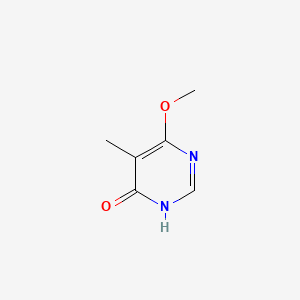
6-Methoxy-5-methylpyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Methoxy-5-methylpyrimidin-4-ol” is a chemical compound with the CAS Number: 14341-18-5. It has a molecular weight of 140.14 . The IUPAC name for this compound is 6-methoxy-5-methyl-4(3H)-pyrimidinone .
Molecular Structure Analysis
The linear formula for “6-Methoxy-5-methylpyrimidin-4-ol” is C6H8N2O2 . For a detailed molecular structure analysis, tools like ChemSpider or MolView can be used. These tools allow you to draw the structure and convert it into a 3D model for better visualization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methoxy-5-methylpyrimidin-4-ol” include a molecular weight of 140.14 . For a more detailed analysis of its physical and chemical properties, tools like ChemSpider can be used. These tools provide information such as density, melting point, boiling point, and more .
Applications De Recherche Scientifique
Structural Characterization and Molecular Interaction Studies
The compound "6-Methoxy-5-methylpyrimidin-4-ol" has been explored in various research areas, particularly in structural characterization and molecular interactions. One study focuses on the combined X-ray and DFT (Density Functional Theory) study of a related compound obtained during the synthesis of an antitubercular agent, highlighting its potential in structural chemistry and drug design processes (Richter et al., 2023).
Antiviral Activity Research
Research into 2,4-Diaminopyrimidines substituted at position 5 with various groups, including methyl, has shown that these derivatives can significantly inhibit retrovirus replication in cell culture, demonstrating the potential antiviral applications of methylpyrimidin derivatives (Hocková et al., 2003).
Anti-Tubercular Activity
A series of compounds with the 6-methylpyrimidin-4-yl moiety has been predicted and confirmed to display moderate anti-tubercular activity against Mycobacterium tuberculosis, indicating its role in developing new anti-tubercular agents (Erkin et al., 2021).
Antihypertensive Activity Studies
A molecule featuring a 6-methoxy-2-methylpyrimidin-5-amine group has been identified as a potential I1 imidazoline receptor agonist for hypertension treatment, suggesting the importance of this moiety in cardiovascular disease management (Aayisha et al., 2019).
Hydrogen Bonding and Crystal Structure Analysis
Studies on hydrogen bonding in molecules containing the 6-methylpyrimidin-4-ol moiety reveal intricate details about the role of such compounds in developing materials with specific physical properties, contributing to the understanding of molecular interactions in crystalline structures (Glidewell et al., 2003).
Corrosion Inhibition Research
Research into the corrosion inhibition properties of compounds related to 6-Methoxy-5-methylpyrimidin-4-ol shows promising results in protecting mild steel in acidic media, indicating its potential application in industrial corrosion prevention (Kumar et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-5-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(9)7-3-8-6(4)10-2/h3H,1-2H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQZKQMJKVWETQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CNC1=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663985 |
Source


|
| Record name | 6-Methoxy-5-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-5-methylpyrimidin-4-ol | |
CAS RN |
14341-18-5 |
Source


|
| Record name | 6-Methoxy-5-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




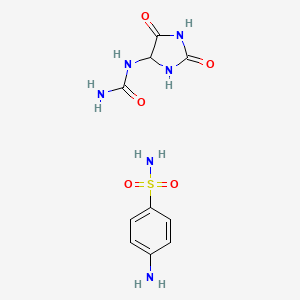
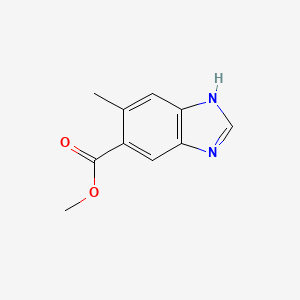
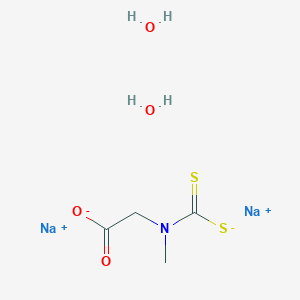
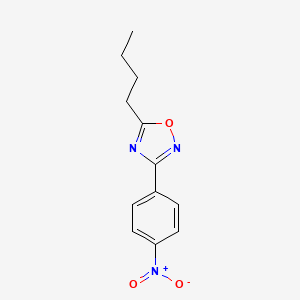


![1,1'-(1-Methyl-2-phenyl-1,2-ethanediylidene)bis[4-(2-piperidinoethyl)thiosemicarbazide]](/img/structure/B577232.png)

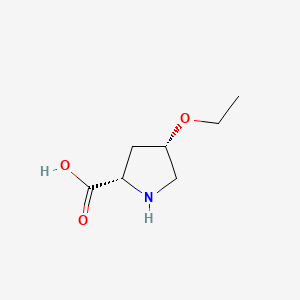
![[1,3]Thiazolo[5,4-e][1,2]benzothiazole](/img/structure/B577237.png)